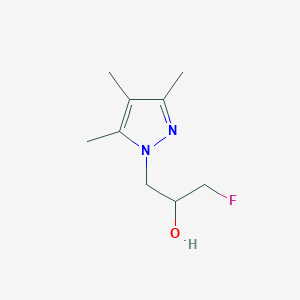

1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol

Description

1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol is a fluorinated propan-2-ol derivative featuring a trimethyl-substituted pyrazole ring. The fluorine atom enhances electronegativity and metabolic stability, while the trimethylpyrazole moiety may improve lipophilicity and target binding .

Properties

Molecular Formula |

C9H15FN2O |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

1-fluoro-3-(3,4,5-trimethylpyrazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C9H15FN2O/c1-6-7(2)11-12(8(6)3)5-9(13)4-10/h9,13H,4-5H2,1-3H3 |

InChI Key |

LFNKDCMMJYXCEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C)CC(CF)O)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Fluorinated Precursors

One common approach starts with a fluorinated epoxide or halohydrin intermediate, which undergoes nucleophilic substitution by a pyrazole derivative. For example, a fluorohydrin intermediate such as 1-fluoro-3-chloropropan-2-ol can react with 1H-pyrazole or its methylated analogs under basic conditions to yield the target compound. This method requires:

- Use of a suitable base (e.g., potassium carbonate) to deprotonate the pyrazole nitrogen.

- Controlled temperature to avoid side reactions.

- Solvent choice such as dimethylformamide (DMF) or acetonitrile to facilitate substitution.

Direct Fluorination of Hydroxypropyl Pyrazole Derivatives

Alternatively, the compound can be synthesized by fluorination of a hydroxypropyl pyrazole precursor. This involves:

- Starting from 3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol.

- Selective fluorination at the 1-position of the propanol side chain using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

- Reaction conditions optimized to prevent over-fluorination or decomposition.

Reduction of Fluorinated Ketone Precursors

Another synthetic strategy is the reduction of 1-fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-one to the corresponding alcohol. This method includes:

- Synthesis of the ketone intermediate by condensation or coupling reactions.

- Use of reducing agents such as sodium borohydride (NaBH4) or microbial reduction techniques.

- Microbial reduction has been documented to produce chiral fluoroalcohols with high enantiomeric purity, which may be relevant for this compound’s preparation.

Representative Experimental Procedure

A typical laboratory synthesis based on nucleophilic substitution might proceed as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 1-fluoro-3-chloropropan-2-ol, 1H-pyrazole, K2CO3, DMF, 60°C, 12 h | Nucleophilic substitution of Cl by pyrazole nitrogen |

| 2 | Work-up: aqueous quench, extraction with ethyl acetate, drying over Na2SO4 | Isolation of crude product |

| 3 | Purification by silica gel chromatography | Pure this compound |

Analytical Data and Characterization

The final compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (^1H) and fluorine (^19F) NMR confirm the presence of the fluorine atom and pyrazole ring.

- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with molecular weight 186.23 g/mol.

- Infrared Spectroscopy (IR): Characteristic OH stretching (~3300 cm^-1) and C-F stretching (~1100 cm^-1).

- Purity Assessment: High-performance liquid chromatography (HPLC) or preparative HPLC for purity >99%.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Notes |

|---|---|---|---|---|

| Nucleophilic substitution on fluorohydrin | Straightforward, accessible reagents | Possible side reactions, requires base | Moderate to high | Common in lab-scale synthesis |

| Direct fluorination of hydroxypropyl pyrazole | Avoids halogenated intermediates | Requires specialized fluorinating agents | Moderate | Sensitive to reaction conditions |

| Reduction of fluorinated ketone | Potential for stereoselectivity | Requires ketone precursor, reducing agents | Variable | Microbial reduction offers enantiomeric purity |

Research Findings and Optimization Strategies

- Microbial reduction methods have been shown to afford chiral fluoroalcohols with high enantiomeric excess, which could be adapted for this compound to produce enantiomerically pure material.

- Optimization of reaction temperature and solvent polarity is critical to maximize yield and minimize by-products.

- Protecting groups on the pyrazole nitrogen may be employed to improve selectivity during fluorination steps.

- Advanced synthetic routes involving palladium-catalyzed coupling or condensation reactions have been reported for related heterocyclic fluorinated compounds, offering potential alternative synthetic pathways.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The fluoro group can be reduced under specific conditions to yield a defluorinated product.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a hydrocarbon.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Propanol Backbone

Key Observations :

- Fluorine Position: The C1-fluoro group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to non-fluorinated analogs .

Antifungal Azole Derivatives

Key Observations :

- Activity Spectrum: The imidazolylindol-propanol’s exceptional potency (0.001 µg/mL) suggests that pyrazole-propanol derivatives like the target compound could be optimized for similar efficacy .

Physicochemical Properties

Key Observations :

- The trimethylpyrazole and fluorine substituents likely render the target compound less water-soluble than propan-2-ol but more lipophilic, favoring fungal membrane interaction .

Biological Activity

1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol is a fluorinated alcohol compound that has garnered attention for its potential biological activities. This article delves into the compound's structural characteristics, synthesis methods, biological interactions, and applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 186.23 g/mol. The compound features:

- A fluoro group which enhances its reactivity and binding affinity to biological targets.

- A hydroxyl group that contributes to its solubility and potential interactions with enzymes and receptors.

- A trimethyl-substituted pyrazole ring , which may influence its lipophilicity and cellular uptake.

Synthesis Methods

The synthesis of this compound typically involves:

- Nucleophilic Substitution : The reaction of a fluoroalkyl halide with a pyrazole derivative under basic conditions, often using sodium hydride or potassium tert-butoxide as bases.

- Optimization Techniques : Industrial production may utilize continuous flow reactors to enhance yield and purity.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Recent studies have highlighted the potential of similar pyrazole derivatives in various therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds with similar structural motifs have shown promise in inhibiting bacterial growth, particularly against resistant strains. For example, fluoroquinolone derivatives target DNA gyrase, preventing DNA replication, which is crucial for bacterial survival .

- Antiviral Properties : Some pyrazole derivatives have been reported to exhibit antiviral activities by inhibiting viral replication pathways. Their mechanism often involves interference with viral enzymes or host cell receptors .

- Cancer Therapeutics : Compounds featuring the pyrazole scaffold have been explored for their cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cellular proliferation and induction of apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Fluoro-3-(trimethyl-1H-pyrazol-1-yl)propan-2-ol, and how is regioselectivity achieved in pyrazole-functionalized propanol derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole ring followed by fluorination and propanol backbone assembly. For example, regioselective pyrazole alkylation can be achieved via nucleophilic substitution under anhydrous conditions, as demonstrated in analogous pyrazole-propanol syntheses using THF as a solvent and sodium borohydride for reduction steps . Fluorination may employ agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures to minimize side reactions. Structural confirmation requires IR, H/C NMR, and mass spectrometry (MS) for functional group and molecular weight verification .

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR identifies proton environments (e.g., fluorine-proton coupling in the -CF group), while C NMR confirms carbon frameworks.

- IR : Detects hydroxyl (O-H stretch ~3200–3600 cm) and pyrazole ring vibrations (C=N stretches ~1500–1600 cm).

- MS : High-resolution MS validates molecular formula (e.g., [M+H] peaks).

- Elemental Analysis : Confirms stoichiometry (C, H, N, F percentages) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding interactions in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO) to predict reactivity.

- Molecular Docking : Screens against target proteins (e.g., enzymes with pyrazole-binding sites) using software like AutoDock Vina. For example, pyrazole derivatives have been studied for antifungal activity via triazole-like interactions with cytochrome P450 .

- MD Simulations : Assess stability of ligand-protein complexes over time under physiological conditions .

Q. What strategies resolve contradictions in fluorination efficiency across different synthetic protocols?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorinating agent reactivity.

- Catalysis : Transition metals (e.g., CuI) or phase-transfer catalysts improve yield in biphasic systems.

- In Situ Monitoring : Use F NMR to track fluorination progress and identify intermediates .

Q. How is stereochemical integrity maintained during synthesis, particularly at the propan-2-ol chiral center?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily introduce stereodirecting groups (e.g., Evans oxazolidinones) during synthesis.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) in key steps like hydroxylation or fluorination.

- Chiral HPLC : Post-synthesis enantiomeric purity assessment using columns like Chiralpak IA/IB .

Q. What advanced crystallization techniques ensure high-quality single crystals for X-ray diffraction studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.